molecular formula C8H5F4IO B13422223 [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol

[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol

Cat. No.: B13422223
M. Wt: 320.02 g/mol
InChI Key: LNFKWFBFESACTK-UHFFFAOYSA-N
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Description

[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with fluorine, iodine, and a trifluoromethyl group. The iodine atom introduces significant steric bulk and polarizability, while the trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and physical properties. The methanol (-CH₂OH) group at the para position relative to fluorine allows for hydrogen bonding, affecting solubility and crystallization behavior.

Properties

Molecular Formula

C8H5F4IO

Molecular Weight

320.02 g/mol

IUPAC Name

[4-fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2,14H,3H2

InChI Key

LNFKWFBFESACTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)I)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol typically involves multi-step synthetic routes that incorporate:

  • Introduction of the trifluoromethyl group onto an aromatic ring
  • Selective halogenation (iodination)
  • Installation of the fluorine substituent
  • Formation of the benzyl alcohol functionality

Two main approaches dominate the literature:

Direct Synthesis via Nickel-Catalyzed Reductive Cross-Electrophile Coupling

A recent and innovative method involves the nickel-catalyzed reductive cross-electrophile coupling between redox-active trifluoroethoxyphthalimide and iodoarenes to directly form α-aryl-α-trifluoromethyl alcohols, bypassing the use of toxic trifluoroacetaldehyde.

Key features:

  • Catalyst: 10 mol% Ni(II) complex with phenanthroline ligand
  • Reductant: Zinc powder (Zn) preferred for efficiency
  • Additive: Trimethylsilyl chloride (TMSCl) improves reproducibility and reaction rate
  • Solvent: N,N-Dimethylacetamide (DMA)
  • Reaction conditions: Room temperature, moderate reaction times

Outcomes:

  • The method yields trifluoromethyl benzyl alcohol derivatives in moderate to good yields (up to 65% depending on substrate)
  • Applicable to iodoarenes with functional groups similar to the target compound
  • Avoids hazardous reagents and allows for late-stage functionalization

This approach is promising for synthesizing this compound by using the corresponding iodoarene substrate bearing fluorine and trifluoromethyl substituents.

Halogenated Benzyl Alcohol Synthesis by Reduction of Aromatic Aldehydes

Another classical approach involves the synthesis of halogenated benzyl alcohols by reduction of the corresponding aromatic aldehydes. For example, 2-iodo-6-substituted benzaldehydes can be reduced to benzyl alcohols using mild reducing agents.

Typical procedure:

  • Starting material: 4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde
  • Reducing agent: Sodium borohydride (NaBH4) or similar hydride donors
  • Solvent: Ethanol or methanol
  • Temperature: 0 °C to room temperature
  • Purification: Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures

Notes:

  • The aldehyde precursor can be prepared by electrophilic iodination and trifluoromethylation of the corresponding fluorinated aromatic ring.
  • The reduction step is generally high yielding and regioselective, preserving sensitive substituents such as fluorine and trifluoromethyl groups.

Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents

Electrophilic trifluoromethylation is a powerful method to introduce the trifluoromethyl group onto aromatic rings, often mediated by hypervalent iodine reagents.

Method highlights:

  • Use of reagents such as Togni’s reagent or Umemoto’s reagent for trifluoromethylation
  • Palladium or copper catalysis can facilitate the trifluoromethylation of aryl halides
  • Reaction conditions: Mild temperatures, often in dichloromethane or acetonitrile
  • Mechanism involves radical intermediates and thiyl radical formation in some cases

This method can be applied to fluorinated and iodinated aromatic substrates to install the trifluoromethyl group before or after benzyl alcohol formation.

Data Table: Comparison of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Nickel-Catalyzed Reductive Cross-Electrophile Coupling Ni(II) phenanthroline complex, Zn, TMSCl Room temp, DMA solvent 36–65 Avoids toxic reagents, good functional group tolerance Moderate yields, requires optimization
Reduction of Aromatic Aldehydes NaBH4 or similar hydride donor 0 °C to RT, EtOH or MeOH High (typically >80) Simple, high yielding, selective Requires aldehyde precursor synthesis
Electrophilic Trifluoromethylation Hypervalent iodine reagents, Pd/Cu catalyst Mild temp, organic solvents Variable (often high) Direct trifluoromethylation, broad substrate scope Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The fluorine and iodine atoms can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or silver fluoride (AgF).

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated and iodinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine and iodine can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol ()
  • Structure : Replaces the benzene ring with a thiazole (aromatic heterocycle containing sulfur and nitrogen).
  • Substituents : Lacks iodine but retains the trifluoromethyl group.
  • Key Differences: The thiazole ring increases polarity due to heteroatoms, enhancing solubility in polar solvents compared to the purely aromatic target compound.
b. [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol ()
  • Structure : Features a tetrafluoroethyl (-CF₂CF₃) group instead of trifluoromethyl (-CF₃).
  • Substituents : The tetrafluoroethyl group is bulkier and more electron-withdrawing than -CF₃.
  • Key Differences: Increased steric hindrance may reduce reactivity in substitution reactions compared to the target.
c. 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone ()
  • Structure: Replaces the methanol group with a ketone (-COCH₃) at the para position.
  • Substituents : Similar trifluoromethyl and hydroxyl groups.
  • Key Differences: The ketone group eliminates hydrogen-bonding capability, reducing solubility in protic solvents. Higher acidity of the hydroxyl group (due to electron-withdrawing -CF₃) compared to the methanol group in the target compound .
d. 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol ()
  • Structure : A phenethyl alcohol derivative with a biphenyl system and methyl/fluoro substituents.
  • Substituents : Lacks iodine and trifluoromethyl groups but includes a methyl group.
  • Methyl groups may stabilize the aromatic ring through hyperconjugation, contrasting with the destabilizing electron-withdrawing effects of -CF₃ in the target .

Physical and Chemical Properties Comparison

Compound Molecular Formula Key Substituents Melting Point (°C) Notable Properties
[Target Compound] C₈H₅F₄IO (hypothetical) -F, -I, -CF₃, -CH₂OH N/A High polarity, steric hindrance from iodine
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS -CF₃, thiazole, -CH₂OH 107 Moderate crystallinity, polar solvent solubility
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone C₉H₇F₃O₂ -CF₃, -OH, -COCH₃ N/A Reduced solubility in water, acidic hydroxyl
4-(3-Fluoro-6-methylphenyl)phenethyl alcohol C₁₅H₁₅FO -F, -CH₃, biphenyl, -CH₂CH₂OH N/A High lipophilicity, potential for π-π stacking

Biological Activity

Introduction

[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol is an organofluorine compound notable for its unique structural features, including multiple halogen substituents. Its molecular formula is C9H7F4I, and it is characterized by a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This article explores the compound's biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through its functional groups:

  • Fluorine Atoms : Enhance lipophilicity and metabolic stability.
  • Iodine Atom : Increases binding affinity due to larger atomic radius and polarizability.
  • Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.

Table 1: Structural Features of this compound

PropertyValue
Molecular FormulaC9H7F4I
Molecular Weight295.06 g/mol
IUPAC Name4-Fluoro-2-iodo-6-(trifluoromethyl)phenylmethanol
Canonical SMILESC1=C(C=C(C(=C1C(F)(F)F)I)F)O

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of halogens allows for:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins or nucleic acids.
  • Halogen Bonding : Fluorine and iodine atoms can engage in halogen bonding, enhancing interactions with biological macromolecules.

These interactions are crucial for the compound's pharmacological properties, including potential anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds with similar structural features may exhibit anticancer properties. A study involving structurally related compounds showed moderate cytotoxicity against breast cancer cell lines (MCF-7) when tested in vitro. The presence of the trifluoromethyl group was linked to increased membrane permeability, facilitating greater cellular uptake and efficacy against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar fluorinated compounds have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes due to enhanced lipophilicity and the formation of hydrogen bonds with bacterial proteins .

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Recent studies have investigated the interaction of fluorinated compounds with nAChRs, which are critical in neurotransmission. For instance, a lead structure derived from similar compounds exhibited high affinity for α4β2-nAChRs, indicating that this compound could serve as a scaffold for developing new pharmacotherapies targeting these receptors .

Table 2: Biological Activity Overview

Activity TypeTargetObserved Effect
AnticancerMCF-7 Cell LineModerate Cytotoxicity
AntimicrobialBacterial StrainsVariable Activity
nAChR Interactionα4β2-nAChRsHigh Binding Affinity

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) of this compound suggest that modifications in halogen substitution can significantly influence biological activity. For example:

  • Fluorine Substitution : Often correlates with increased metabolic stability.
  • Iodine Substitution : Enhances binding affinity due to increased polarizability.

These insights are vital for guiding future synthetic modifications aimed at optimizing the compound's therapeutic potential.

Q & A

Q. SHELX Solutions :

  • SHELXL : Refine using TWIN/BASF commands for twinned data. Apply RIGU restraints for CF₃ group geometry .
  • SHELXE : Resolve phase ambiguities via dual-space methods for low-resolution datasets .

Case Study : A 1.8 Å resolution structure of a related iodophenyl derivative achieved R1 = 0.045 using SHELXL .

Advanced: Can DFT calculations predict regioselectivity in derivatization reactions?

Methodological Answer:
Yes. Computational workflows include:

Geometry Optimization : Use B3LYP/6-31G(d) for ground-state structures (Gaussian 16) .

Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., Fukui indices) to predict iodination/fluorination positions .

Transition State Modeling : Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Validation : Cross-check with experimental LCMS data (e.g., m/z 393 [M+H]+ in analogous reactions) .

Advanced: How does solvent polarity affect the compound’s stability in catalytic applications?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize zwitterionic intermediates in cross-coupling reactions but may induce methanol group oxidation .
  • Non-Polar Solvents (Toluene, Hexane) : Minimize degradation but reduce solubility. Use co-solvents (e.g., THF) for homogeneous catalysis .

Stability Assay : Conduct accelerated aging studies (40°C, 75% RH) with HPLC monitoring. Half-life in DMF: ~72 hours vs. >120 hours in toluene .

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